11-Dehydro Thromboxane B2-d4 is a deuterated form of 11-Dehydro Thromboxane B2, a stable metabolite of Thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator primarily produced by activated platelets. Due to its short half-life, Thromboxane A2 is rapidly metabolized to the more stable Thromboxane B2, which is further metabolized into various forms, including 11-Dehydro Thromboxane B2. []
11-dehydro Thromboxane B2-d4 is a deuterated derivative of 11-dehydro Thromboxane B2, which serves as an important biomarker for thromboxane A2 synthesis in vivo. Thromboxanes are lipid compounds derived from arachidonic acid and play critical roles in platelet aggregation and vascular constriction. 11-dehydro Thromboxane B2-d4 is particularly significant in clinical research for assessing thromboxane levels in various pathological conditions, including cardiovascular diseases.
This compound is synthesized from thromboxane B2 through specific chemical modifications that incorporate deuterium, enhancing its stability and enabling precise measurement in biological samples. The primary sources for its synthesis and characterization include specialized chemical suppliers and research studies that focus on thromboxane metabolism.
11-dehydro Thromboxane B2-d4 is classified as a stable isotope-labeled compound. It falls under the broader category of thromboxane metabolites, which are crucial for understanding the physiological and pathological roles of thromboxanes in human health.
The synthesis of 11-dehydro Thromboxane B2-d4 involves several steps, primarily focusing on the incorporation of deuterium into the molecular structure. This process typically includes:
The synthesis often employs advanced techniques such as mass spectrometry to confirm the incorporation of deuterium and to analyze the purity of the final product. The use of gas chromatography coupled with mass spectrometry is common for quantifying metabolites in biological samples.
11-dehydro Thromboxane B2-d4 can undergo various chemical reactions typical of thromboxanes, including:
The stability of 11-dehydro Thromboxane B2-d4 makes it suitable for use in assays measuring thromboxane levels, particularly under conditions that mimic physiological environments.
The mechanism by which 11-dehydro Thromboxane B2-d4 acts involves its role as a stable metabolite that reflects the activity of thromboxane A2 in vivo. Upon release from activated platelets, thromboxane A2 is rapidly converted to 11-dehydro Thromboxane B2-d4, allowing researchers to track thromboxane synthesis indirectly.
Studies indicate that elevated levels of 11-dehydro Thromboxane B2-d4 correlate with increased platelet activation and vascular events, making it a valuable marker in clinical diagnostics.
Relevant analyses have shown that the half-life of 11-dehydro Thromboxane B2 in plasma is approximately 45 minutes, making it a long-lived metabolite suitable for clinical measurement .
11-dehydro Thromboxane B2-d4 is primarily used in:
This compound's ability to provide insights into thrombotic conditions underscores its importance in both basic research and clinical settings.
Thromboxane A₂ (TxA₂), identified in the 1970s, was initially recognized for its potent platelet-aggregating and vasoconstricting properties. Due to its extreme instability (half-life ~30 seconds), researchers focused on stable enzymatic metabolites for clinical measurement. 11-Dehydro-thromboxane B₂ (11-dehydro-TXB₂) emerged as a principal plasma metabolite of TxB₂ (the stable TxA₂ hydrolysis product) in the 1980s. Catella and FitzGerald (1986) demonstrated its superiority over TxB₂ as an in vivo biomarker because it resists artifactual generation during blood sampling [3] [8]. The name "11-dehydro" reflects the oxidation of the 11-hydroxyl group to a ketone during its formation from TxB₂ by hepatic dehydrogenases. The "-d₄" suffix denotes the tetradeuterated (four deuterium atoms) synthetic analog used as an internal standard, where hydrogen atoms at positions 3, 3', 4, and 4' are replaced by deuterium ( [5] [6] [9]).
Table 1: Key Thromboxane Compounds and Their Roles
Compound Name | Abbreviation | Role/Significance | Stability |
---|---|---|---|
Thromboxane A₂ | TxA₂ | Primary bioactive eicosanoid: platelet activator, vasoconstrictor | Very unstable (30 sec) |
Thromboxane B₂ | TxB₂ | Inactive hydration product of TxA₂ | Stable |
11-Dehydro-thromboxane B₂ | 11-dehydro-TXB₂ | Major enzymatic plasma metabolite of TxB₂; biomarker of systemic TxA₂ production | Stable (t½ ~45 min) |
11-Dehydro-thromboxane B₂-d₄ | 11-dehydro-TXB₂-d₄ | Deuterated internal standard for mass spectrometric quantification of 11-dehydro-TXB₂ | Stable |
TxA₂ biosynthesis initiates with phospholipase A₂ liberating arachidonic acid (AA) from membrane phospholipids. Cyclooxygenase-1 (COX-1), constitutively expressed in platelets, converts AA to prostaglandin H₂ (PGH₂). Thromboxane synthase (TXAS), highly expressed in platelets, then transforms PGH₂ into TxA₂ [2] [10]. TxA₂ rapidly hydrolyzes non-enzymatically to TxB₂. Systemic TxB₂ undergoes further enzymatic metabolism primarily in the liver:
11-Dehydro-TXB₂ exhibits significantly greater plasma stability (half-life ~45-60 minutes) and lower susceptibility to ex vivo artifact generation compared to TxB₂, making it a reliable biomarker for assessing in vivo platelet activation and thromboxane biosynthesis across cardiovascular, renal, and inflammatory diseases [3] [8] [10].
Accurate quantification of trace eicosanoids like 11-dehydro-TXB₂ in complex biological matrices (plasma, urine) necessitates highly sensitive and specific methods. Stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represent the gold standard. 11-Dehydro-Thromboxane B₂-d₄ is synthesized with four deuterium atoms ([²H]) specifically incorporated at the 3, 3', 4, and 4' positions of the molecule (Molecular Formula: C₂₀H₂₈D₄O₆; Molecular Weight: 372.50) [5] [6] [9]. Its critical roles include:
This isotopic labeling strategy is a methodological cornerstone, enabling the reliable detection of subtle changes in thromboxane generation in clinical research, such as monitoring aspirin response or assessing platelet activation in thrombotic disorders [3] [6] [8].
Table 2: Applications of 11-Dehydro-TXB₂-d₄ in Clinical Research Findings
Research Focus | Key Finding Using 11-dehydro-TXB₂-d₄ | Significance | Citation Source |
---|---|---|---|
Aspirin Efficacy Monitoring | Quantified inter-individual variability in TxA₂ suppression despite aspirin therapy | Identified biochemical "aspirin resistance" | [3] |
Pulmonary Embolism (PE) | Detected significantly higher 11-dehydro-TXB₂ levels in acute PE patients vs. controls | Confirmed major platelet activation during venous thrombosis | [8] |
Peripheral Arterial Disease (PAD) | Measured persistently elevated metabolite levels post-angioplasty during 1-year follow-up | Indicated ongoing platelet activation despite revascularization | [6] |
Familial Hypercholesterolemia (FH) | Quantified reduction in TxA₂ metabolites after PCSK9 inhibitor treatment | Demonstrated pleiotropic antiplatelet effects beyond LDL lowering | [6] |
Atherosclerosis | Correlated elevated metabolite levels with severity of atherosclerotic disease | Supported role of platelet activation in disease progression | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1